molecular formula C8H5BrO2 B044206 3-Bromo-2-coumaranone CAS No. 115035-43-3

3-Bromo-2-coumaranone

Cat. No. B044206
CAS RN: 115035-43-3
M. Wt: 213.03 g/mol
InChI Key: MXSVEBOOHMKMQG-UHFFFAOYSA-N
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Description

Nocistatin (bovine) is an endogenous peptide derived from the precursor protein prepronociceptin. It is known for its role in modulating pain perception by blocking the effects of nociceptin, another peptide derived from the same precursor. Nocistatin has been shown to inhibit nociceptin-induced allodynia and hyperalgesia, making it a significant compound in pain management research .

Scientific Research Applications

Nocistatin (bovine) has a wide range of applications in scientific research:

Safety and Hazards

3-Bromo-2-coumaranone should be handled with care to avoid contact with skin and eyes . It should not be inhaled or ingested . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place .

Mechanism of Action

Nocistatin (bovine) exerts its effects by antagonizing the actions of nociceptin. It binds to a distinct receptor from nociceptin, thereby blocking nociceptin-induced activation of acid-sensing ion channels (ASICs). This results in the inhibition of nociceptin-induced allodynia and hyperalgesia. The exact molecular targets and pathways involved in nocistatin’s action are still under investigation, but it is known to modulate the activity of ASICs and other ion channels involved in pain perception .

Similar Compounds:

    Nociceptin: Another peptide derived from prepronociceptin, with opposing effects to nocistatin.

    Dynorphin: An endogenous opioid peptide with analgesic properties.

    Endorphins: Endogenous peptides that act on opioid receptors to modulate pain.

Comparison: Nocistatin (bovine) is unique in its ability to antagonize the effects of nociceptin, making it a valuable tool in pain research. Unlike nociceptin, which induces hyperalgesia and allodynia, nocistatin blocks these effects, highlighting its potential as a therapeutic agent for pain management .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nocistatin (bovine) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers to remove protecting groups .

Industrial Production Methods: Industrial production of nocistatin (bovine) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain it in a stable, powdered form. The production process must adhere to stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Nocistatin (bovine) primarily undergoes hydrolysis and proteolysis. It can be cleaved by specific proteases to yield smaller peptide fragments, which may have distinct biological activities .

Common Reagents and Conditions:

    Hydrolysis: Typically carried out under acidic or basic conditions.

    Proteolysis: Enzymatic cleavage using proteases like trypsin or chymotrypsin.

Major Products: The major products formed from the hydrolysis and proteolysis of nocistatin (bovine) are smaller peptide fragments, which can modulate the activity of acid-sensing ion channels (ASICs) and other molecular targets .

properties

IUPAC Name

3-bromo-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSVEBOOHMKMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393057
Record name 3-Bromo-2-coumaranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115035-43-3
Record name 3-Bromo-2-coumaranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the Local Lymph Node Assay (LLNA) in the context of contact allergy research?

A1: The LLNA is a well-established method for assessing the skin sensitization potential of chemicals. [, ] Unlike traditional animal tests, the LLNA is an in vivo assay that measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. This immune response is a key event in the development of allergic contact dermatitis (ACD).

Q2: How can SAR models be used in conjunction with the LLNA to improve the safety assessment of chemicals?

A2: Structure-activity relationship (SAR) models are computational tools that predict the toxicity of a chemical based on its molecular structure. [, ] By combining SAR models with the LLNA, researchers can screen a larger number of chemicals for their sensitization potential in a more efficient and cost-effective manner. This approach can help identify potential contact allergens early in the development process, allowing for the design of safer alternatives.

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